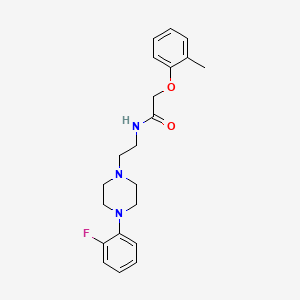

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2/c1-17-6-2-5-9-20(17)27-16-21(26)23-10-11-24-12-14-25(15-13-24)19-8-4-3-7-18(19)22/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHIQHUJMFUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Piperazine Substitution Patterns

Acetamide Modifications

- Compound 51 () : N-(2-(4-(3-Chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)-2-oxo-1-phenylethyl)acetamide

Physicochemical Properties

- Lipophilicity : The target compound’s ortho-fluorine and o-tolyloxy groups likely increase lipophilicity compared to para-substituted analogs (e.g., Compound 15), enhancing blood-brain barrier penetration .

- Thermal Stability : Higher melting points in thiazole-containing derivatives (e.g., Compound 15: 269–270°C) suggest greater crystallinity compared to the target compound, which may exist as an amorphous solid .

Pharmacological Activities

- Antimicrobial Activity : Acetamide derivatives with sulfonylpiperazine (e.g., Compounds 47–50 in ) show gram-positive and antifungal activity, but the target compound’s bioactivity remains unstudied .

- Receptor Binding : Piperazine-based compounds often target CNS receptors. For example, Compound 16 () may act as a negative allosteric modulator, while the target compound’s ethyl linker and o-tolyloxy group could favor dopamine D2/D3 receptor binding .

- Metabolic Stability: Fluorine substitution (as in the target compound and Compound 15) typically reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction conditions for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperazine core via nucleophilic substitution using 2-fluorophenylpiperazine precursors.

- Step 2 : Sulfonylation or alkylation to attach the ethylacetamide side chain.

- Step 3 : Etherification or coupling with o-tolyloxyacetic acid derivatives.

Critical conditions include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios to minimize side products .- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 2-fluorophenylpiperazine, K2CO3, DMF, 70°C | 85 | 92% |

| 2 | Ethyl bromoacetate, Et3N, DCM, RT | 78 | 89% |

| 3 | o-Tolyloxyacetyl chloride, DMAP, THF | 65 | 95% |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, piperazine CH2 groups at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~435 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the piperazine ring and acetamide linkage .

Q. What functional groups dominate its reactivity and stability?

- Answer : The compound’s reactivity is driven by:

- Piperazine Ring : Prone to protonation at physiological pH, influencing solubility and receptor interactions.

- Acetamide Group : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage.

- Fluorophenyl and o-Tolyloxy Moieties : Participate in π-π stacking and hydrophobic interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Orthogonal Assays : Use in vitro enzyme inhibition assays (e.g., carbonic anhydrase) alongside receptor-binding studies (e.g., radioligand displacement for 5-HT1A/D2 receptors) to clarify primary targets .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace o-tolyloxy with p-tolyloxy) and compare activity profiles to identify critical pharmacophores .

- Molecular Docking : Validate hypothesized binding modes using computational models (e.g., AutoDock Vina) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Answer :

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility.

- Prodrug Design : Mask the acetamide group with ester linkages for improved membrane permeability .

- Nanoparticle Encapsulation : Use liposomal carriers to increase plasma half-life .

Q. How do spectral data inconsistencies (e.g., NMR splitting patterns) arise, and how are they addressed?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the piperazine-ethyl chain may cause signal splitting. Use variable-temperature NMR to identify rotameric states .

- Impurity Profiling : Employ LC-MS/MS to detect trace by-products (e.g., unreacted intermediates) .

Methodological Guidance for Data Interpretation

Q. What analytical techniques quantify the compound’s stability under physiological conditions?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over time in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Circular Dichroism (CD) : Assess conformational changes in buffered solutions .

Q. How is receptor binding affinity validated against competing hypotheses (e.g., allosteric vs. orthosteric binding)?

- Answer :

- Saturation Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to calculate Kd values.

- Allosteric Modulator Tests : Co-incubate with known orthosteric ligands; a leftward shift in IC50 suggests allosteric effects .

Contradiction Analysis

Q. Conflicting reports on metabolic pathways: hepatic vs. renal clearance?

- Resolution Strategy :

- Mass Balance Studies : Administer ¹⁴C-labeled compound to track excretion routes in preclinical models.

- CYP450 Inhibition Assays : Identify primary metabolizing enzymes (e.g., CYP3A4) using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.